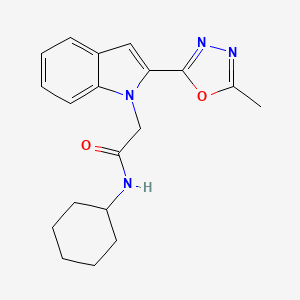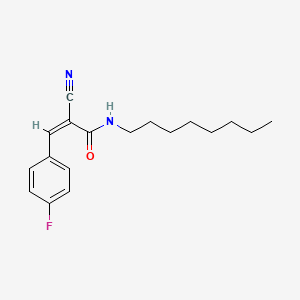
(Z)-2-Cyano-3-(4-fluorophenyl)-N-octylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to (Z)-2-Cyano-3-(4-fluorophenyl)-N-octylprop-2-enamide often involves multi-step reactions starting from basic precursors like cyanoacetic acid. For example, 3-hydroxy-2-cyanoalk-2-enamides and related compounds can be synthesized in three steps, demonstrating the complex but achievable pathways to such structures (Papageorgiou et al., 1998). These processes often involve careful control of conditions to achieve the desired (Z)/(E)-isomerism.
Molecular Structure Analysis
The molecular structure of (Z)-2-Cyano-3-(4-fluorophenyl)-N-octylprop-2-enamide and related compounds has been extensively studied through techniques like X-ray crystallography and NMR spectroscopy. These studies reveal intricate details about their conformation, isomerism, and intramolecular interactions. For instance, solvent-dependent (Z)/(E)-isomerism has been observed, indicating the influence of the medium on the molecular structure (Papageorgiou et al., 1998).
Chemical Reactions and Properties
The chemical behavior of (Z)-2-Cyano-3-(4-fluorophenyl)-N-octylprop-2-enamide involves interesting reactions and isomerization processes. Studies have shown that such compounds can undergo solvent-dependent isomerization, which is crucial for understanding their reactivity and potential applications (Papageorgiou et al., 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are determined by their molecular configuration and substituents. For example, the synthesis and characterization of closely related compounds highlight the impact of different functional groups on the physical properties, including solubility and crystal structure (Johnson et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds like (Z)-2-Cyano-3-(4-fluorophenyl)-N-octylprop-2-enamide, are closely tied to their molecular structure. For instance, the presence of cyano and enamide groups significantly influences their reactivity towards nucleophiles and electrophiles, as well as their participation in cycloaddition reactions and other transformations relevant in synthetic organic chemistry (Trost et al., 2017).
Scientific Research Applications
Polymeric Material Development
A study by Yu et al. (2009) explored the development of soluble aromatic polyamides with terminal cyano groups. These polyamides demonstrated excellent thermal stability and could be potential candidates for high-performance polymeric materials.
Isomerization in Chemical Synthesis
Trost, Cregg, and Quach (2017) focused on the catalytic isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides. This method has significant implications in asymmetric incorporation of nitrogen functionality in various compounds.
Enamide Synthesis
A paper by Zhou, Yang, and Han (2005) discussed the highly enantioselective hydrogenation of exocyclic enamides, a process crucial in organic synthesis and the development of various pharmacophores.
Electrochromic and Electrofluorescent Materials
The study by Sun et al. (2016) demonstrated the creation of electroactive polyamides with bis(diphenylamino)-fluorene units, showing potential for use in electrochromic devices and fluorescence modulation applications.
Hydrogen Bond Directed Synthesis
Lee et al. (2006) developed a procedure for preparing Z-enamides, indicating the potential for creating compounds with specific stereochemical configurations.
Fluorescent Zinc Sensors
Wang et al. (2005) and Komatsu et al. (2007) explored the development of fluorescent sensors for zinc, a biologically important metal, using different fluorophores. These sensors are crucial for detecting zinc in biological and environmental samples.
Palladium Catalysed Cyclisation
Grigg et al. (1989) investigated the palladium-catalyzed cyclization of enamides to produce spirocyclic compounds, a process important in organic synthesis.
properties
IUPAC Name |
(Z)-2-cyano-3-(4-fluorophenyl)-N-octylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O/c1-2-3-4-5-6-7-12-21-18(22)16(14-20)13-15-8-10-17(19)11-9-15/h8-11,13H,2-7,12H2,1H3,(H,21,22)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZAAOIIYCOKSE-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=CC=C(C=C1)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-fluorophenyl)-N-octylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)
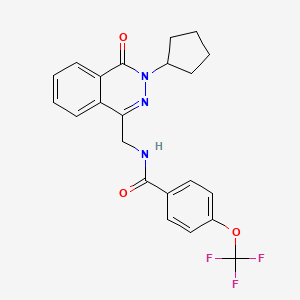
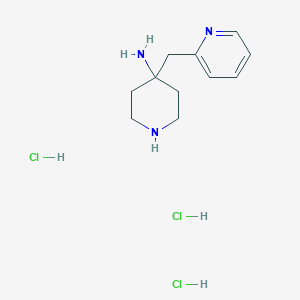

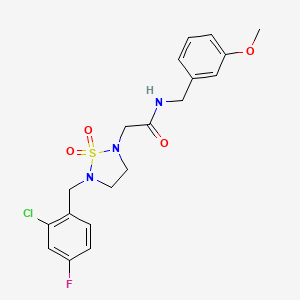
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)
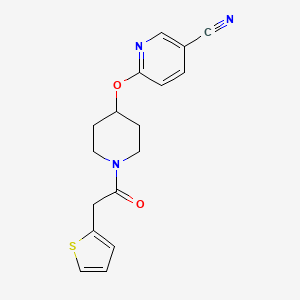


![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)
![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2490838.png)
![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)
